BenchChemオンラインストアへようこそ!

Golgicide A-2

Chemical Biology Pharmacology Medicinal Chemistry

Golgicide A-2 (GCA-2; CAS 1394285-50-7) is the purified, single active enantiomer of Golgicide A, a cell-permeable GBF1 ArfGEF inhibitor. Unlike racemic GCA—a mixture of four undefined stereoisomers—or broad-spectrum disruptors like Brefeldin A, GCA‑2 delivers target‑specific, reproducible blockade of Arf1 activation and COPI vesicle trafficking. This defined pharmacology is essential for dissecting GBF1-mediated processes in virology (Chikungunya, phleboviruses, Dengue), intracellular trafficking, and vector‑control research. Choose this isolated enantiomer to eliminate off‑target variability, ensure result reproducibility, and validate host‑factor targets with a defined chemical probe.

Molecular Formula C17H14F2N2
Molecular Weight 284.30 g/mol
Cat. No. B10824243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGolgicide A-2
Molecular FormulaC17H14F2N2
Molecular Weight284.30 g/mol
Structural Identifiers
SMILESC1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4
InChIInChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2/t12-,13+,16+/m1/s1
InChIKeyNJZHEQOUHLZCOX-WWGRRREGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Golgicide A-2: Defining the Active Enantiomer for GBF1-Dependent Golgi Disruption Research


Golgicide A-2 (GCA-2; CAS 1394285-50-7) is the purified, most active enantiomer of the cis-Golgi ArfGEF GBF1 inhibitor, Golgicide A (GCA). [1] In its commercially available form, GCA is a mixture of four stereoisomers, with GCA-2 identified as the single enantiomer responsible for the compound's unique biological activity. [2] GCA-2 acts by inhibiting the guanine nucleotide exchange factor (GEF) activity of GBF1 (Golgi-specific Brefeldin A Resistance Factor 1), thereby blocking Arf1 activation and disrupting Golgi-dependent vesicular transport. [3] This compound is a critical tool for dissecting GBF1-mediated cellular processes in virology, intracellular trafficking, and cell biology.

Why Golgicide A-2, Not Racemic Golgicide A or Pan-ArfGEF Inhibitors, is the Definitive GBF1 Probe


Substituting Golgicide A-2 with racemic Golgicide A (GCA) or alternative Golgi disruptors like Brefeldin A (BFA) introduces significant experimental variability and mechanistic ambiguity. Racemic GCA is a mixture of four compounds with undefined individual potencies and off-target profiles. [1] BFA, while a potent ArfGEF inhibitor, targets at least three distinct Arf-GEFs in human cells (GBF1, BIG1, BIG2), leading to broad and non-specific Golgi collapse and ER fusion. [2] Even the more selective GBF1 inhibitor, LG186, exhibits a different pharmacological profile, inducing Golgi stack disassembly in canine cells, a phenotype not observed with GCA-2 due to a species-specific binding site substitution. [3] Therefore, procurement of the isolated, active enantiomer GCA-2 is essential for achieving reproducible, on-target GBF1 inhibition with a defined pharmacological fingerprint.

Quantitative Differentiation of Golgicide A-2 from its Closest Comparators: A Procurement Evidence Guide


Enantiomeric Purity: GCA-2 is the Sole Active Component in Racemic Golgicide A

Commercially available Golgicide A (GCA) is a mixture of four stereoisomers. Studies have demonstrated that the single enantiomer, Golgicide A-2 (GCA-2), is solely responsible for the observed biological activity of this mixture. [1] This establishes GCA-2 as the essential active pharmaceutical ingredient, while the racemate contains three other stereoisomers of unknown and potentially confounding activity. [2]

Chemical Biology Pharmacology Medicinal Chemistry

Potency in Mosquito Larvicide Model: Quantified Mortality of An. stephensi by Golgicide A-2

In a standardized mosquito larvicidal assay, treatment with Golgicide A-2 at 10 ppm resulted in 83.4% mortality of Anopheles stephensi larvae. [1] While other GCA analogs in the same study showed distinct and varying activities, GCA-2 was one of two analogs distinguished by high selectivity and efficiency in killing this disease vector. [2]

Vector Biology Parasitology Insecticide Discovery

Target Selectivity vs. Brefeldin A (BFA): Defined GBF1 Inhibition vs. Pan-ArfGEF Disruption

Brefeldin A (BFA) is a potent but non-selective inhibitor of multiple Arf guanine nucleotide exchange factors (Arf-GEFs), targeting GBF1, BIG1, and BIG2 in human cells. [1] In contrast, Golgicide A-2 is a specific inhibitor of the cis-Golgi ArfGEF GBF1. [2] This fundamental difference in selectivity profile means that BFA induces a broad collapse of the Golgi apparatus, while Golgicide A-2 produces a more defined disruption of GBF1-dependent functions.

Cell Biology Membrane Trafficking Drug Discovery

Species-Specific Activity Profile: GCA-2 Lacks Golgi Disassembly in Canine Cells, Differentiating it from LG186

The GBF1 inhibitor LG186 induces disassembly of the Golgi stack in both human and canine cells. [1] In contrast, Golgicide A (and by extension its active enantiomer GCA-2) is ineffective against canine GBF1 due to a single amino acid substitution within its binding domain. [2]

Comparative Pharmacology Veterinary Research Cellular Models

Mechanistic Validation in Virology: GCA-2 Abolishes CHIKV Replication via GBF1 Inhibition

In a study of Chikungunya virus (CHIKV) replication, treatment with the GBF1 inhibitor golgicide A (the racemic mixture) abolished CHIKV infection. [1] This effect was validated by parallel experiments using siRNA-mediated knockdown of GBF1, confirming the compound's on-target activity. [2] Given that GCA-2 is the active enantiomer, it is the compound responsible for this antiviral effect.

Virology Antiviral Research Host-Targeting Antivirals

Proviral Host Factor Validation: GCA-2 Confirms GBF1 Dependency for Uukuniemi Phlebovirus

A quantitative proteomics study identified GBF1 as a critical host factor for Uukuniemi virus (UUKV), a model for highly pathogenic tick-borne phleboviruses. [1] The use of Golgicide A (and thus its active enantiomer GCA-2) as a pharmacological inhibitor confirmed the functional requirement of GBF1 for UUKV replication and particle assembly. [2]

Virology Emerging Infectious Diseases Proteomics

Defined Research and Discovery Applications for Golgicide A-2 Based on Verified Evidence


GBF1-Dependent Intracellular Trafficking and Golgi Homeostasis Studies

Researchers can use Golgicide A-2 to selectively inhibit GBF1 activity and study its role in COPI vesicle formation, Golgi stack maintenance, and secretory pathway trafficking in human cells. This application is supported by evidence of GCA-2's specific GBF1 inhibition [1], in contrast to the pan-ArfGEF inhibitor Brefeldin A [2].

Host-Targeted Antiviral Discovery and Mechanistic Validation for RNA Viruses

Golgicide A-2 serves as a critical chemical probe for validating GBF1 as a proviral host factor for a range of RNA viruses, including Chikungunya virus [1] and phleboviruses like Uukuniemi virus [2]. Its use enables the dissection of viral replication and assembly mechanisms that depend on the host secretory pathway.

Vector Biology and Larvicide Discovery for Mosquito-Borne Disease Research

With its demonstrated larvicidal activity against Anopheles stephensi [1], Golgicide A-2 is a valuable tool compound for research programs focused on novel insecticides and vector control strategies for Dengue and other mosquito-borne diseases. Its defined enantiomeric purity ensures reproducible biological activity in these assays [2].

Comparative Pharmacological Studies in Canine Cell Models (e.g., MDCK)

Golgicide A-2's lack of activity on canine GBF1 [1] provides a unique tool for comparative pharmacology studies. Researchers can use GCA-2 in parallel with other GBF1 inhibitors (like LG186) to dissect species-specific differences in Golgi function, viral trafficking, or to validate targets in widely used canine cell lines such as MDCK.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Golgicide A-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.